Product packaging for Oct-6-EN-2-one(Cat. No.:CAS No. 35194-31-1)

Oct-6-EN-2-one

Cat. No.: B8590638
CAS No.: 35194-31-1
M. Wt: 126.20 g/mol
InChI Key: FPXPWFLCGOFSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oct-6-en-2-one is a methyl ketone and olefinic compound with the molecular formula C8H14O and a molecular mass of approximately 126.20 g/mol . This structure features a terminal double bond at the 6-position and a ketone functional group at the 2-position, making it a versatile building block in organic synthesis and a candidate for studying the reactivity of alkenyl ketones. As an analog of compounds like Oct-1-en-3-one (a known volatile odorant) and 7-Octen-2-one (a documented metabolite) , this compound holds significant research value in the fields of synthetic chemistry and chemical biology. Researchers may employ it in reactions such as oxidations, reductions, and cycloadditions to construct more complex molecular architectures. Its physical properties are expected to be similar to its isomers; for instance, the closely related 7-Octen-2-one has a reported boiling point of 195.3±19.0 °C and a flash point of 62.3±8.4 °C . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B8590638 Oct-6-EN-2-one CAS No. 35194-31-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35194-31-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

oct-6-en-2-one

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-4H,5-7H2,1-2H3

InChI Key

FPXPWFLCGOFSTQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCC(=O)C

Origin of Product

United States

Synthetic Methodologies for Oct 6 En 2 One and Analogues

Strategies for Alkenyl Ketone Construction

The synthesis of alkenyl ketones like Oct-6-en-2-one relies on a variety of established and innovative methods. A primary route involves the oxidation of the corresponding secondary alcohol, 7-octen-2-ol, using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO4) under controlled conditions. Industrially, catalytic dehydrogenation of 7-octanol is often favored for its efficiency and scalability.

Other significant strategies include:

Aldol (B89426) Condensation: This classic carbon-carbon bond-forming reaction, followed by dehydration, yields α,β-unsaturated ketones (enones). libretexts.org The reaction can be catalyzed by either acid or base and is driven towards the conjugated product due to its enhanced stability. libretexts.org

Palladium-Catalyzed Cross-Coupling: The direct cross-coupling of alkenyllithium reagents with aryl and alkenyl halides, catalyzed by palladium complexes like Pd2(dba)3/XPhos, offers a stereoselective route to substituted alkenes. rsc.org This methodology can be adapted for the synthesis of methyl ketones through the use of (1-ethoxyvinyl)lithium followed by hydrolysis. rsc.org

Oxidation of Allylic Alcohols: Eco-friendly methods using catalysts like Fe(NO3)3·9H2O/TEMPO/NaCl under aerobic conditions can convert allylic alcohols to enones while retaining the double-bond configuration. organic-chemistry.org Palladium and ruthenium-based catalysts have also proven effective for this transformation. organic-chemistry.org

Dehydrogenation of Saturated Ketones: Direct palladium-catalyzed aerobic dehydrogenation provides an atom-economical alternative to stoichiometric methods for converting cyclic ketones to their corresponding enones. nih.gov

Stereoselective Synthesis of Enone Isomers (e.g., (E)-Oct-6-EN-2-one)

Controlling the stereochemistry of the double bond is crucial in the synthesis of specific enone isomers. Several methods have been developed to achieve high stereoselectivity:

Retention of Double-Bond Configuration: The aerobic oxidation of allylic alcohols using an Fe(NO3)3·9H2O/TEMPO/NaCl catalytic system is notable for proceeding with the retention of the double-bond's original configuration, allowing for the synthesis of stereodefined enones. organic-chemistry.org

Julia-Kocienski Reaction: The reaction of 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with aldehydes, followed by in-situ acid hydrolysis, consistently produces (E)-α,β-unsaturated aldehydes with high yields and stereoselectivity. organic-chemistry.org

Gold-Catalyzed Synthesis: Gold catalysis has been employed for the stereoselective synthesis of bicyclo[3.2.1]oct-6-en-2-ones. researchgate.net

Chiral Pool Approach: The synthesis of optically pure carbocyclic α-L-isomeric homonucleosides has been achieved using (1R, 5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one as a chiral starting material, demonstrating the use of chiral templates to direct stereochemistry. tandfonline.com

Catalytic Approaches in Enone Synthesis

Catalysis plays a central role in modern enone synthesis, offering efficiency, selectivity, and the ability to use milder reaction conditions.

Palladium Catalysis: Palladium catalysts are widely used for the aerobic dehydrogenation of ketones to enones. nih.govorganic-chemistry.org For instance, Pd(DMSO)2(TFA)2 has been identified as an effective catalyst for the direct dehydrogenation of cyclic ketones using molecular oxygen as the oxidant. nih.gov

Nickel Catalysis: Reductive nickel catalysis has been developed for the synthesis of enones from acid fluorides and vinyl triflates. chemistryviews.org This method represents the first cross-electrophile reaction of acid fluorides and the first reductive acylation of vinyl electrophiles. chemistryviews.org Nickel is also used in the stereoselective alkenylation of ketones mediated by hydrazine. acs.org

Iron Catalysis: Iron-catalyzed α,β-dehydrogenation of carbonyl compounds provides a simple, one-step method to produce α,β-unsaturated compounds from a broad range of substrates, including ketones. organic-chemistry.orgmdpi.com

Ruthenium Catalysis: Ruthenium-catalyzed oxidation of multisubstituted allyl alcohols via intramolecular hydrogen transfer offers a high-yielding and efficient route to substituted enones. organic-chemistry.org

Catalyst SystemReactantsProductKey Features
Pd(DMSO)2(TFA)2 / O2Cyclic KetonesEnonesDirect aerobic dehydrogenation. nih.govorganic-chemistry.org
Ni(dppe)Cl2 / MnAcid Fluorides, Vinyl TriflatesEnonesReductive cross-electrophile coupling. chemistryviews.org
Fe(NO3)3·9H2O/TEMPO/NaCl / O2Allylic AlcoholsEnonesEco-friendly, retains double-bond configuration. organic-chemistry.org
Ruthenium Complex / BenzaldehydeAllyl AlcoholsEnonesIntramolecular hydrogen transfer. organic-chemistry.org
Gold CatalystTropones, γ-methylidene-δ-valerolactonesBicyclo[3.2.1]oct-6-en-2-onesStereoselective cascade reaction. researchgate.net

Green Chemistry Principles in this compound Synthesis Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to enone synthesis. wikipedia.orgnih.gov

Key green chemistry principles relevant to this compound synthesis include:

Prevention of Waste: Designing synthetic routes that minimize byproducts is a core tenet. wikipedia.orgacs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. wikipedia.orgacs.org Catalytic hydrogenations, for example, can have 100% atom economy in principle. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. wikipedia.orgacs.org The catalytic methods discussed in the previous section are prime examples of this principle in action.

Use of Renewable Feedstocks: Utilizing renewable starting materials, such as those derived from biological sources, is preferable to depletable feedstocks like petrochemicals. wikipedia.orgtmv.ac.in

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives like water or ionic liquids. royalsocietypublishing.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. wikipedia.org

Minimizing Derivatives: Avoiding the use of protecting groups or other temporary modifications can reduce the number of reaction steps and waste generated. acs.org

An example of a greener approach is the use of Fe(NO3)3·9H2O/TEMPO/NaCl as a catalyst for the aerobic oxidation of allylic alcohols, which is considered an eco-friendly method. organic-chemistry.org

Derivatization Strategies for this compound and Related Enone Systems

Enones like this compound are versatile intermediates for the synthesis of more complex molecules. Derivatization often involves reactions at the carbonyl group or the carbon-carbon double bond. One common derivatization technique involves reacting the ketone with reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) to form oxime isomers, which can then be analyzed by gas chromatography-mass spectrometry. researchgate.net

Ring-Opening and Ring-Contraction Approaches

Ring-opening and ring-contraction reactions of cyclic enone analogues are powerful tools for creating diverse molecular architectures.

Ring-Opening Reactions:

Cyclopropanol (B106826) Ring-Opening: Catalytic ring-opening of cyclopropanols can lead to β-substituted ketones. nih.gov However, the formation of α,β-unsaturated enone byproducts can be a competing pathway. nih.gov Copper-catalyzed cyclopropanol ring-opening cross-couplings have been developed to address this issue. nih.gov In some cases, the in-situ generation of an enone intermediate is essential for subsequent reactions, such as the synthesis of γ-butyrolactones. nih.gov Manganese-catalyzed ring-opening coupling of cyclopropanols with enones is an efficient method for preparing 1,6-diketones. acs.org

Epoxide Ring-Opening: Epoxides, which can be synthesized from enones, are versatile electrophiles that undergo stereospecific ring-opening with a wide array of nucleophiles, a key strategy in drug development. mdpi.com The ring-opening of cyclohexane (B81311) epoxides catalyzed by Lewis acids can lead to ring-contracted five-membered carbonyl compounds. chemistrysteps.com

Ring-Contraction Reactions:

Favorskii Rearrangement: This reaction is a classic method for the ring contraction of α-halo ketones, including cyclic systems, to form smaller rings. youtube.com The reaction proceeds through a cyclopropanone (B1606653) intermediate. chemistrysteps.comyoutube.com

Photochemical Rearrangement: 5,5-disubstituted cyclopent-2-enones can undergo photochemical ring contraction to form cyclopropyl-substituted ketene (B1206846) intermediates, which can be trapped by primary amines to yield cyclopropaneacetic amides. acs.orgnih.gov

Cationic Rearrangements: Ring contractions can also proceed through cationic intermediates, often initiated by the loss of a leaving group and subsequent migration of an endocyclic bond, similar to a pinacol-type rearrangement. wikipedia.org

Formation of Bridged Polycyclic Ketones and Analogues

Enones are valuable precursors for the synthesis of complex bridged polycyclic systems.

Intramolecular Cycloadditions: Intramolecular 1,3-dipolar cycloadditions of nitrones derived from precursors like 3-cyclohexen-1-acetaldehyde have been used to prepare bridged polycyclic isoxazolidines, which can then be converted to homoconjugated ketones like bicyclo[3.2.1]this compound. acs.org

Cascade Reactions:

Carbene cascade reactions initiated from alkynyldiazoesters can lead to the formation of various functionalized bridged polycyclic systems. uh.eduecust.edu.cn

A combination of oxidative C-H annulation and a cascade [4+2] cycloaddition has been developed for the direct synthesis of bridged polycyclic skeletons. ecust.edu.cn This strategy allows for the one-pot construction of multiple C-C bonds and quaternary carbon centers. ecust.edu.cn

Bridgehead Enone Chemistry: The synthesis of type-1 [4.3.1]-containing bridgehead enones has been achieved through palladium-catalyzed ketone dehydrogenation. chinesechemsoc.org These bridgehead enones can undergo unusual conjugate additions, enabling the construction of complex, caged polycyclic sesterterpenoids. chinesechemsoc.org

Chemical Reactivity and Transformation Pathways of Oct 6 En 2 One

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in Oct-6-en-2-one is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group. uobabylon.edu.iq This makes the β-carbon electrophilic and susceptible to attack by nucleophiles, a reactivity pattern known as vinylogous reactivity. wikipedia.org

Electrophilic Addition Reactions

While the carbon-carbon double bond in alkenes is typically electron-rich and readily undergoes electrophilic addition, the double bond in α,β-unsaturated ketones like this compound is deactivated towards electrophiles due to the electron-withdrawing carbonyl group. uobabylon.edu.iqsavemyexams.com However, these reactions can still occur, and the orientation of the addition is controlled by the carbonyl group. uobabylon.edu.iq In the addition of an unsymmetrical reagent, the hydrogen atom typically attaches to the α-carbon, and the more electronegative group attaches to the β-carbon. uobabylon.edu.iq This regioselectivity is governed by the formation of the more stable carbocation intermediate. uobabylon.edu.iq

Common electrophilic addition reactions include the addition of hydrogen halides (HX) and halogens (X₂). savemyexams.comnumberanalytics.com

Table 1: Examples of Electrophilic Addition Reactions

ReagentProduct
Hydrogen Halide (e.g., HBr)7-Bromo-octan-2-one
Halogen (e.g., Br₂)6,7-Dibromo-octan-2-one

This table provides hypothetical products based on general reactivity patterns of α,β-unsaturated ketones.

Oxidation Reactions (e.g., Catalytic Oxidation)

The double bond of enones can undergo oxidation. For instance, α,β-unsaturated ketones can be oxidized to the corresponding 1,4-enediones using reagents like t-butylhydroperoxide with a palladium catalyst. organic-chemistry.org Another method involves the use of selenium dioxide for allylic oxidation. numberanalytics.com The oxidation of enones can also be achieved under basic conditions using oxygen or hydrogen peroxide, which often proceeds through a dienolate intermediate. Some oxidation reactions can lead to the formation of epoxides from the alkene. nrochemistry.com

Table 2: Selected Oxidation Reactions of Enones

Oxidizing SystemProduct TypeReference
t-Butylhydroperoxide, Pd(OH)₂/C1,4-Enedione organic-chemistry.org
O₂, Base (e.g., t-BuOK)γ-Hydroxyenone
PeroxyacidsEpoxide nrochemistry.com

Hydrogenation and Reduction Pathways

The reduction of α,β-unsaturated ketones like this compound can yield different products depending on the reagents and reaction conditions. numberanalytics.com Selective reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) leads to the corresponding saturated ketone. wikipedia.orgmdpi.com This can be achieved using various catalytic systems, including iridium catalysts with a hydride donor like formic acid in water. mdpi.com Transition-metal-free methods have also been developed, using water as a hydrogen source. rsc.org

Alternatively, selective reduction of the carbonyl group (1,2-reduction) produces an allylic alcohol. organic-chemistry.org Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium chloride (Luche reduction), can favor 1,2-reduction. researchgate.net It is also possible to reduce both the double bond and the carbonyl group to yield a saturated alcohol. acs.org Raney nickel has been shown to catalyze the hydrogenation of α,β-unsaturated ketones to either saturated ketones or saturated alcohols, with the outcome controlled by the solvent. acs.org

Table 3: Hydrogenation and Reduction Outcomes for α,β-Unsaturated Ketones

Reagent/CatalystPredominant ProductType of Reduction
H₂, Pd/CSaturated Ketone1,4-Reduction
NaBH₄, CeCl₃Allylic Alcohol1,2-Reduction
Raney Nickel, H₂ (in ethanol)Saturated Ketone1,4-Reduction
Raney Nickel, H₂ (in water)Saturated Alcohol1,2- and 1,4-Reduction

Reactions at the Ketone Carbonyl Group

The carbonyl group of this compound is also a key reactive site, participating in various nucleophilic addition and enolate-mediated reactions.

Nucleophilic Addition Reactions (e.g., Organometallic Reagent Additions)

Nucleophiles can attack the electrophilic carbonyl carbon of this compound. This is known as 1,2-addition. masterorganicchemistry.com The choice between 1,2-addition and 1,4-addition (conjugate addition) is often dictated by the nature of the nucleophile. masterorganicchemistry.comlibretexts.org "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition, attacking the carbonyl carbon directly. masterorganicchemistry.com In contrast, "soft" nucleophiles, like Gilman reagents (organocuprates, R₂CuLi), preferentially undergo 1,4-addition. masterorganicchemistry.comchemistryscore.com The addition of Grignard reagents can sometimes lead to a mixture of 1,2- and 1,4-addition products. chemistryscore.compnas.org The use of Lewis acids can influence the regioselectivity and stereoselectivity of these additions. wikipedia.orgacs.orgnih.gov

Table 4: Regioselectivity of Organometallic Reagent Addition to Enones

Reagent TypePredominant Addition PathwayResulting Intermediate/Product
Organolithium (RLi)1,2-AdditionAllylic alcohol (after workup)
Grignard (RMgX)1,2- and/or 1,4-AdditionMixture of products possible
Gilman (R₂CuLi)1,4-Addition (Conjugate Addition)Enolate, leading to a saturated ketone (after workup) chemistryscore.com

Enolization and Enolate Chemistry (e.g., β-Enolization, Homoenolization)

Like other ketones with α-hydrogens, this compound can form enolates in the presence of a base. pitt.edulibretexts.org Enolates are powerful nucleophiles and are key intermediates in reactions like alkylations and aldol (B89426) condensations. pitt.eduwikipedia.org

A less common but significant reaction pathway for certain bicyclic and sterically hindered ketones is homoenolization, which involves the removal of a proton from the β-carbon to form a homoenolate. unizg.hr This process typically requires strong basic conditions and high temperatures (e.g., t-BuOK/t-BuOH at 185 °C). cdnsciencepub.comcdnsciencepub.com Studies on related bicyclic enone systems, such as 3,3-dimethylbicyclo[3.2.1]this compound, have shown that β-enolization can lead to skeletal rearrangements. cdnsciencepub.comcdnsciencepub.comresearchgate.net The formation of a β-enolate can be viewed as the creation of a cyclopropoxide anion, which can then protonate to either revert to the starting material or form an isomeric ketone. cdnsciencepub.com These rearrangements can be complex, sometimes competing with other reactions like conjugate addition of the base or reduction processes. cdnsciencepub.comcdnsciencepub.com

Rearrangement Reactions in Unsaturated Ketone Frameworks

Rearrangement reactions are fundamental transformations in organic chemistry that alter the carbon skeleton of a molecule. For unsaturated ketones like this compound, these reactions provide pathways to structurally diverse products, often with high stereocontrol. The electronic nature of the conjugated system, consisting of a carbonyl group and a carbon-carbon double bond, plays a crucial role in facilitating these intramolecular reorganizations.

Sigmatropic Rearrangements (e.g., Anionic Oxy-Cope Rearrangement, Migration)

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond moves across a pi (π) system. wikipedia.org The classification, such as masterorganicchemistry.commasterorganicchemistry.com or masterorganicchemistry.comCurrent time information in Bangalore, IN., denotes the number of atoms over which the σ-bond migrates on each side of the breaking bond. wikipedia.orgwikipedia.org

A prominent example applicable to the framework of unsaturated ketones is the Anionic Oxy-Cope Rearrangement , a powerful carbon-carbon bond-forming reaction. rsc.org This is a variation of the Cope rearrangement where a 1,5-dien-3-ol isomerizes. The reaction is dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) when the hydroxyl group is deprotonated to form an alkoxide. rsc.orgresearchgate.net This anionic variant often proceeds readily at room temperature. researchgate.net

For a compound like this compound, it must first be converted into a suitable 1,5-dien-3-ol precursor. This can be achieved, for example, by the addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to the ketone functionality. The resulting tertiary alcohol possesses the required 1,5-diene scaffold.

Upon treatment with a strong base, such as potassium hydride (KH), the alkoxide is formed, initiating the masterorganicchemistry.commasterorganicchemistry.com sigmatropic rearrangement. masterorganicchemistry.comrsc.org The driving force for this irreversible reaction is the formation of a stable enolate, which upon aqueous workup, tautomerizes to the final carbonyl compound. rsc.orgresearchgate.net The rearrangement typically proceeds through a highly ordered, chair-like transition state, which allows for a high degree of stereochemical control. rsc.org

Table 1: Hypothetical Anionic Oxy-Cope Rearrangement of an this compound Derivative

PrecursorReagentsRearrangement TypeIntermediateFinal Product (after workup)
2-methyl-1,6-octadien-3-ol1. KH, 18-crown-6, THF2. H₃O⁺Anionic Oxy-Cope masterorganicchemistry.commasterorganicchemistry.comPotassium enolate5-vinyloctan-2-one

Another class of sigmatropic shifts relevant to unsaturated systems are masterorganicchemistry.comCurrent time information in Bangalore, IN. migrations . Research on related bicyclic systems, such as 2-vinylbicyclo[3.2.1]oct-6-en-2-ols, has shown that treatment with potassium hydride can lead to masterorganicchemistry.comCurrent time information in Bangalore, IN. sigmatropic shifts, resulting in the formation of [5-5] fused-ring compounds (diquinanes). organic-chemistry.org While this specific outcome is dependent on the rigid bicyclic framework, it highlights the potential for migrations in related acyclic systems under basic conditions.

Wolff Rearrangement

The Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene (B1206846) through the expulsion of dinitrogen (N₂), accompanied by a 1,2-rearrangement. caltech.edu This reaction is a cornerstone of the Arndt-Eistert synthesis, a method for one-carbon homologation of carboxylic acids. caltech.edu The ketene intermediate is highly reactive and is typically not isolated but trapped in situ with a nucleophile, such as water, alcohols, or amines, to yield carboxylic acid derivatives. caltech.edu

To apply this to this compound, it would first need to be converted into the corresponding α-diazoketone. This is typically achieved via a diazo transfer reaction on the ketone. The resulting α,β-unsaturated diazoketone can then undergo the Wolff rearrangement, which can be induced thermally, photochemically, or through metal catalysis (e.g., using silver(I) oxide). caltech.edu

The rearrangement of an α,β-unsaturated diazoketone is often referred to as a vinylogous Wolff rearrangement. organic-chemistry.org This process results in a γ,δ-unsaturated ketene, which, if trapped with water, would produce a γ,δ-unsaturated carboxylic acid.

Studies on acyclic diazoketones have shown that the mechanism (concerted vs. stepwise) and migratory aptitude can be influenced by reaction conditions and substrate structure. mdpi.com For acyclic diazoketones, thermal rearrangements often proceed through a stepwise mechanism involving a carbene intermediate, whereas photochemical methods can favor a concerted pathway. mdpi.com

Table 2: Illustrative Vinylogous Wolff Rearrangement of a Derivative

Starting MaterialConditionsIntermediateTrapping AgentProduct
1-diazo-oct-6-en-2-onePhotolysis (hν) or Ag₂O, heatHept-5-en-1-ylketeneH₂OOct-7-enoic acid
1-diazo-oct-6-en-2-onePhotolysis (hν) or Ag₂O, heatHept-5-en-1-ylketeneCH₃OHMethyl oct-7-enoate

Research on α,β-unsaturated diazoketones has demonstrated their utility as platforms in asymmetric synthesis, for instance, in the preparation of hydroxylated alkaloids where the Wolff rearrangement is a key step. core.ac.uk

Elimination Reactions and their Stereochemical Implications

Elimination reactions in unsaturated ketones, such as this compound, typically involve the removal of atoms or groups from the saturated portion of the carbon chain to introduce further unsaturation. These reactions are pivotal for synthesizing conjugated dienes and polyenes. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (e.g., E2 or E1) and the stereochemistry of the starting material.

For an elimination to occur, a suitable leaving group must be present on the carbon chain, typically at the α, β, or γ position relative to the carbonyl group. For instance, an α-halogenated ketone can undergo dehydrohalogenation. The reaction of an α-bromo ketone with a non-nucleophilic, sterically hindered base like pyridine (B92270) often proceeds via an E2 mechanism to yield an α,β-unsaturated ketone. nih.gov

In the context of this compound, if a leaving group (e.g., a halogen or a tosylate) were introduced at the C-5 position, an elimination reaction could generate a conjugated dienone, oct-4,6-dien-2-one. The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. researchgate.net This stereochemical requirement means that the conformation of the acyclic chain during the transition state dictates which diastereomer of the product is formed. For acyclic substrates, anti-elimination is generally favored.

Studies on the elimination reactions of acyclic β-substituted esters and ketones have provided a deep understanding of the stereoelectronic effects that govern these transformations. researchgate.net It has been shown that even in stepwise E1cB reactions, which proceed through a "free" enolate intermediate, a high degree of anti-stereospecificity can be observed, challenging the notion that such outcomes are exclusive to concerted E2 pathways. researchgate.net This stereochemical preference is often explained by the concept of negative hyperconjugation, which stabilizes the transition state leading to the anti-elimination product. researchgate.net

Table 3: Stereochemical Outcome of a Hypothetical E2 Elimination

SubstrateBaseMechanismKey RequirementMajor Product
(5R)-5-bromo-oct-6-en-2-onePyridineE2Anti-periplanar H and Br(E)-Octa-4,6-dien-2-one
(5S)-5-bromo-oct-6-en-2-onePyridineE2Anti-periplanar H and Br(E)-Octa-4,6-dien-2-one

The stereoselectivity of elimination reactions is a critical consideration in synthetic chemistry, as the geometry of the resulting double bond can profoundly influence the biological activity and physical properties of the final molecule.

Advanced Spectroscopic Characterization of Oct 6 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For (E)-Oct-6-en-2-one, specific chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be expected for each unique proton.

Detailed experimental ¹H NMR data for Oct-6-en-2-one were not available in the searched academic literature and spectral databases.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment.

Detailed experimental ¹³C NMR data for this compound were not available in the searched academic literature and spectral databases. Saturated aliphatic ketone carbons typically absorb in the region from 200 to 215 δ. libretexts.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the vinylic protons (H6 and H7) and the adjacent methylene (B1212753) protons (H5 and H8). Further correlations would be observed along the aliphatic chain, such as between H4 and H5, and between H3 and H4, confirming the carbon backbone sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. chemicalbook.com This technique would definitively link each proton signal to its corresponding carbon signal. For example, the singlet signal of the methyl protons at C1 would show a cross-peak to the C1 carbon signal, and the vinylic proton signals (H6, H7) would correlate to their respective sp²-hybridized carbon signals (C6, C7).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two to four bonds. chemicalbook.com This is particularly powerful for identifying connections across quaternary (non-protonated) carbons, such as the carbonyl carbon (C2). In this compound, HMBC would show correlations from the methyl protons (H1) to the carbonyl carbon (C2), and from the methylene protons at H3 to the carbonyl carbon (C2), thus confirming the placement of the ketone functional group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. orgchemboulder.com

Fourier-Transform Infrared (FTIR) spectroscopy is a modern method that collects high-resolution spectral data over a wide range simultaneously, making it a rapid and sensitive technique. nist.gov The spectrum of this compound is expected to be dominated by absorptions corresponding to its two key functional groups: the ketone and the alkene. The carbonyl (C=O) stretch of a non-conjugated, aliphatic ketone gives rise to a strong, sharp absorption band. libretexts.org The carbon-carbon double bond (C=C) stretch and the C-H bonds associated with the alkene and alkane portions of the molecule also produce characteristic signals. orgchemboulder.com

Table 1: Expected Characteristic IR Absorption Bands for (E)-Oct-6-en-2-one

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3020 C-H Stretch Alkene (=C-H)
2850-2960 C-H Stretch Alkane (-C-H)
~1715 C=O Stretch Ketone
~1670 C=C Stretch trans-Alkene
~965 C-H Bend (out-of-plane) trans-Alkene

(Data based on typical absorption ranges for the specified functional groups.) libretexts.orgspectroscopyonline.commsu.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. spectroscopyonline.com The molecular weight of this compound (C₈H₁₄O) is 126.20 g/mol . nih.gov

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•), which can then undergo fragmentation. spectroscopyonline.com For a ketone like this compound, two principal fragmentation pathways are expected: alpha-cleavage and the McLafferty rearrangement. jove.comlibretexts.org

Alpha-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group. Cleavage can occur on either side of the ketone, leading to the formation of stable acylium ions.

Loss of the pentenyl radical (•C₅H₉) would result in an acylium ion at m/z = 43 ([CH₃CO]⁺), which is often the base peak for methyl ketones. libretexts.org

Loss of the methyl radical (•CH₃) would result in an acylium ion at m/z = 111 .

McLafferty Rearrangement: This is a characteristic rearrangement of carbonyl compounds that possess a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group). jove.com In this compound, a γ-hydrogen is available on C5. The rearrangement involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered ring transition state, followed by cleavage of the bond between the α- and β-carbons (C3 and C4). This process results in the elimination of a neutral alkene (propene) and the formation of a radical cation. The resulting fragment for this compound would be observed at m/z = 84 .

Table 2: Major Ions in the Mass Spectrum of 6-Octen-2-one

m/z Proposed Fragment Fragmentation Pathway
126 [C₈H₁₄O]⁺• Molecular Ion (M⁺•)
111 [M - CH₃]⁺ Alpha-cleavage
84 [M - C₃H₆]⁺• McLafferty Rearrangement
71 [C₅H₁₁]⁺ Secondary cleavage/rearrangement
58 [C₃H₆O]⁺• McLafferty Rearrangement (alternative protonation)
43 [CH₃CO]⁺ Alpha-cleavage (Base Peak)

(Data sourced from NIST Mass Spectrometry Data Center)

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Advanced techniques provide high-resolution data on bond stretching, bending, and other intramolecular motions.

Raman spectroscopy is a light scattering technique that provides detailed information about a molecule's vibrational modes. wikipedia.org It is particularly sensitive to non-polar bonds, making it an excellent complementary technique to infrared (IR) spectroscopy. wikipedia.org For this compound, the Raman spectrum is expected to show distinct peaks corresponding to its primary functional groups and hydrocarbon backbone.

The most characteristic vibrations in the Raman spectrum of this compound would be the stretching modes of the carbonyl (C=O) and olefinic (C=C) groups. As the ketone is saturated, its C=O stretching vibration is anticipated to appear as a strong band around 1715 cm⁻¹. pressbooks.publibretexts.org The C=C stretching vibration of the internal double bond is expected in the 1640-1680 cm⁻¹ region. This peak is often stronger in Raman than in IR spectra for symmetrically substituted alkenes. Other significant signals include the C-H stretching vibrations from the methyl and methylene groups, which appear in the 2800-3000 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, contains a complex series of peaks from various bending and stretching vibrations, providing a unique structural fingerprint for the molecule. wikipedia.org

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAlkyl (CH₃, CH₂)2850 - 2960Medium to Strong
C=O StretchKetone~1715Strong
C=C StretchAlkene1640 - 1680Medium
CH₂/CH₃ Bend (Scissoring/Asymmetric)Alkyl1350 - 1470Weak to Medium
C-C StretchAlkyl Backbone800 - 1200Weak

X-ray Based Spectroscopic Techniques for Electronic Structure and Composition

X-ray spectroscopic methods utilize high-energy photons to probe the core-level electrons of atoms, providing direct information about elemental composition, chemical states, and the unoccupied electronic structure. analyzetest.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition and the chemical and electronic state of the elements within a material. analyzetest.com The analysis of this compound by XPS would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. analyzetest.com

The XPS spectrum would primarily show signals for carbon (C 1s) and oxygen (O 1s).

C 1s Spectrum: The C 1s spectrum is expected to be composed of multiple peaks due to the different chemical environments of the carbon atoms. The main peak, at approximately 284.8-285.0 eV, would correspond to the six carbon atoms in the alkyl and alkene groups (C-C, C-H, and C=C). A distinct, chemically shifted peak would appear at a higher binding energy of approximately 287.5-288.0 eV, corresponding to the carbonyl carbon atom (C=O). This shift is due to the electron-withdrawing effect of the adjacent oxygen atom, which increases the binding energy of the C 1s electron. mdpi.comresearchgate.net

O 1s Spectrum: The O 1s spectrum is expected to show a single, strong peak at a binding energy of approximately 531-532 eV. This peak is characteristic of an oxygen atom in a carbonyl (ketone) functional group. mdpi.com

Table 2: Predicted Core-Level Binding Energies in XPS for this compound

ElementCore LevelChemical EnvironmentPredicted Binding Energy (eV)
CarbonC 1sC-C, C-H, C=C284.8 - 285.0
CarbonC 1sC=O (Ketone)287.5 - 288.0
OxygenO 1sC=O (Ketone)531.0 - 532.0

X-ray Absorption Spectroscopy (XAS), particularly the Near-Edge X-ray Absorption Fine Structure (NEXAFS) region, investigates the electronic structure of a material by probing transitions from core levels to unoccupied states. wikipedia.orgnih.gov This technique provides valuable information about molecular orbitals and chemical bonding. For this compound, XAS studies would typically focus on the carbon and oxygen K-edges.

Oxygen K-edge: The O K-edge spectrum would be characterized by a sharp, intense peak at the absorption edge. This feature is assigned to the electronic transition from the O 1s core orbital to the unoccupied π* molecular orbital of the carbonyl group (O 1s → πC=O). At higher energies, broader absorption features corresponding to transitions into σ orbitals (e.g., σ*C-O) would be observed. mdpi.com

Carbon K-edge: The C K-edge spectrum would be more complex, reflecting the different types of carbon atoms. It is expected to show two distinct pre-edge features corresponding to transitions into π* orbitals. One peak would arise from the C 1s → πC=C transition of the alkene carbons, while a second, typically more intense peak at a different energy, would correspond to the C 1s → πC=O transition of the carbonyl carbon. The energy difference between these peaks helps to distinguish the two types of unsaturated bonds. Broader features at higher energies are associated with transitions to various σ* orbitals. wikipedia.org

Table 3: Predicted Core-Level Transitions in XAS/NEXAFS for this compound

EdgeTransitionUnoccupied OrbitalPredicted Energy Region
C K-edgeC 1s → ππC=CPre-edge feature
C K-edgeC 1s → ππC=OIntense pre-edge feature
C K-edgeC 1s → σσC-C, σC-HAbove-edge feature
O K-edgeO 1s → ππC=OIntense pre-edge feature
O K-edgeO 1s → σσ*C-OAbove-edge feature

Computational Chemistry Approaches for Oct 6 En 2 One

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the theoretical foundation for understanding the chemical and physical properties of molecules at the atomic and subatomic levels. Computational chemistry employs these principles to model molecular behavior, offering insights that complement experimental findings. Two major approaches within quantum chemistry are Ab Initio methods and Density Functional Theory (DFT).

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, in principle, can provide highly accurate results, provided a sufficiently high level of theory and a large enough basis set are used.

A comprehensive search of scientific literature did not yield any specific studies that have applied ab initio methods to the analysis of Oct-6-en-2-one. Such a study would be valuable for providing benchmark data on its geometric and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of spatial coordinates. This approach is instrumental in predicting a wide array of molecular properties.

While some academic literature indicates the use of DFT to study reactions involving moieties similar to this compound, detailed computational data for the isolated molecule remains unpublished. The following sections outline the types of analyses that would typically be performed in a dedicated DFT study of this compound, though specific data is not available.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For a flexible molecule like this compound, this would also involve a conformational analysis to identify the different low-energy shapes (conformers) the molecule can adopt and their relative stabilities.

Hypothetical Data Table for Conformational Analysis of this compound: (Note: This table is illustrative and not based on published data)

Conformer Relative Energy (kcal/mol) Dihedral Angle (C5-C6-C7-C8)
1 0.00 -175.2°
2 1.25 65.8°
3 2.50 -68.9°

DFT is used to analyze the electronic properties of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. doi.org

Hypothetical Data Table for Electronic Properties of this compound: (Note: This table is illustrative and not based on published data)

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. For instance, DFT can calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. acs.orgresearchgate.net

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts of this compound: (Note: This table is illustrative and not based on published data)

Carbon Atom Predicted Chemical Shift (ppm)
C1 29.5
C2 (C=O) 209.0
C3 43.1
C4 23.8
C5 31.6
C6 (=CH) 124.5
C7 (=CH) 131.2
C8 17.9

DFT can also be employed to calculate the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These calculations are crucial for understanding the thermodynamics of chemical reactions involving the molecule.

Hypothetical Data Table for Calculated Thermochemical Properties of this compound: (Note: This table is illustrative and not based on published data)

Property Value Units
Standard Enthalpy of Formation -55.2 kcal/mol
Entropy 95.8 cal/mol·K
Heat Capacity (Cv) 38.5 cal/mol·K
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Molecular Dynamics (MD) Simulations

The foundation of an MD simulation lies in the force field, a set of mathematical functions that describe the potential energy of the system based on the positions of its atoms. wikipedia.orgresearchgate.net The force field accounts for various interactions, including bonded (bond stretching, angle bending, and torsions) and non-bonded (van der Waals and electrostatic) forces. The accuracy of the simulation is highly dependent on the quality of the force field used. researchgate.net

For this compound, MD simulations can reveal how the alkyl chain and the enone functional group move and interact with their surroundings. For instance, a simulation could track the rotational dynamics around the single bonds in the carbon chain, identifying the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with biological receptors or how it behaves in a solvent.

A typical MD simulation protocol involves several key steps:

  • System Setup: A starting structure of this compound is placed in a simulation box, often surrounded by solvent molecules (e.g., water) to mimic realistic conditions.
  • Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable interactions.
  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure to reach a stable state.
  • Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are recorded. researchgate.net These trajectories can then be analyzed to extract various properties.
  • MD simulations can provide data on a range of properties, as detailed in the table below:

    Property Description Relevance to this compound
    Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure. Indicates the conformational stability of the molecule over time.
    Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom from its average position. Highlights the flexible regions of the molecule, such as the terminal vinyl group.
    Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. Can reveal how solvent molecules are structured around the carbonyl group and the double bond.
    Hydrogen Bonds Identifies and analyzes the formation and breaking of hydrogen bonds with solvent molecules. Important for understanding the solubility and interactions of this compound in protic solvents.

    These simulations are computationally intensive, with the required CPU time depending on the size of the system and the length of the simulation. wikipedia.org For a molecule like this compound, simulations on the order of nanoseconds to microseconds can provide significant insights into its dynamic behavior. wikipedia.org

    Reaction Mechanism Elucidation through Computational Modeling

    Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms. By using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and transition states. numberanalytics.com This allows for a detailed understanding of how a reaction proceeds, including the energetics and the specific atomic motions involved. numberanalytics.com

    For this compound, computational modeling can be used to explore various reactions involving the enone moiety. For example, the mechanism of a nucleophilic addition to the carbonyl carbon or a Michael addition to the β-carbon can be elucidated. DFT calculations can provide crucial information about the reaction pathway, as outlined below:

  • Optimization of Geometries: The three-dimensional structures of all species along the reaction coordinate (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations. numberanalytics.com
  • Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. nih.gov
  • Calculation of Reaction Energetics: The relative energies of all species are calculated to determine the activation energies (energy barriers) and the overall thermodynamics of the reaction.
  • A hypothetical study on the base-catalyzed isomerization of this compound to its conjugated isomer, Oct-5-en-2-one, could yield the following data from DFT calculations:

    Species Relative Free Energy (kcal/mol) Key Structural Features
    Reactant (this compound + OH⁻) 0.0 Isolated double bond and carbonyl group.
    Transition State 1 (TS1) +15.2 Proton abstraction from C5 by the hydroxide (B78521) ion.
    Intermediate (Enolate) +5.7 Delocalized negative charge over the O-C2-C3-C4-C5 system.
    Transition State 2 (TS2) +12.8 Protonation of C7 by a water molecule.
    Product (Oct-5-en-2-one + OH⁻) -8.4 Conjugated double bond and carbonyl group.

    These computational results can rationalize experimental observations and even predict the feasibility of unknown reactions. wikipedia.org They can also shed light on the role of catalysts by modeling how they lower the activation energy of a reaction. wikipedia.org

    Theoretical Studies on Stereoselectivity and Reaction Pathways

    Theoretical studies are instrumental in understanding and predicting the stereoselectivity of chemical reactions. mdpi.comnih.gov For a molecule like this compound, which has a prochiral center at C5, reactions can lead to the formation of stereoisomers. Computational methods can be used to determine why one stereoisomer is formed preferentially over another.

    The origin of stereoselectivity can often be traced back to the transition states leading to the different stereoisomeric products. rsc.org By calculating the energies of these diastereomeric transition states, chemists can predict the stereochemical outcome of a reaction. The transition state with the lower energy will be more readily accessible, leading to the major product. This is based on the Curtin-Hammett principle, which states that the product ratio is determined by the difference in the free energies of the transition states.

    For example, consider the enantioselective reduction of the ketone in this compound using a chiral catalyst. Computational modeling could investigate the two possible approaches of the reducing agent to the carbonyl carbon, leading to the (R)- and (S)-alcohols. The calculations would focus on the transition state structures for both pathways.

    Transition State Relative Free Energy (kcal/mol) Key Non-covalent Interactions Predicted Product
    TS-(R) 20.5 Steric clash between the catalyst's bulky group and the alkyl chain. Minor
    TS-(S) 18.2 Favorable CH-π interaction between the catalyst and the double bond. Major

    The energy difference between the two transition states (ΔΔG‡) directly relates to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to higher stereoselectivity. These theoretical models can analyze the subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, and CH-π interactions, that dictate the stereochemical outcome. nih.gov

    Furthermore, computational studies can explore competing reaction pathways. nih.govresearchgate.net For this compound, a reaction might proceed through different mechanisms, leading to various products. For instance, under certain conditions, a [2+2] cycloaddition at the double bond might compete with a 1,4-conjugate addition. Computational analysis of the activation barriers for each pathway can predict which reaction is kinetically favored. nih.gov This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve the desired chemical transformation. numberanalytics.com


    Analytical Methodologies for Detection and Quantification of Oct 6 En 2 One

    Chromatographic Separations for Isolation and Purity Assessment

    Chromatographic techniques are the cornerstone for isolating Oct-6-en-2-one and assessing its purity. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

    Due to its volatility, gas chromatography (GC) is the most common and effective method for the analysis of this compound. frontiersin.org The technique separates vaporized compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. frontiersin.org

    For this compound, a semi-standard non-polar column is typically used, with a reported Kovats Retention Index of 985, which serves as a reliable parameter for its identification under standardized conditions. nih.gov Sample introduction often involves headspace techniques, such as headspace solid-phase microextraction (HS-SPME), which is ideal for extracting volatile compounds from solid or liquid samples. researchgate.net In a study analyzing volatiles in shrimp, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber was found to be effective for extracting ketones like this compound. researchgate.net The GC oven temperature is programmed to ramp up, ensuring the separation of compounds with different boiling points. chromatographyonline.com

    Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis

    ParameterTypical ConditionReference
    Column Type Non-polar (e.g., 5% Phenyl Methylpolysiloxane) nih.govchromatographyonline.com
    Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness chromatographyonline.com
    Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) chromatographyonline.com
    Injection Mode Splitless or Headspace-SPME researchgate.netchromatographyonline.com
    Oven Program Initial temp 40-50°C, ramp at 10°C/min to 250-320°C chromatographyonline.com
    Identification Kovats Retention Index (RI ≈ 985) nih.gov

    High-performance liquid chromatography (HPLC) is less frequently used for the direct analysis of highly volatile and relatively non-polar compounds like this compound, as GC offers better resolution and sensitivity for such analytes. researchgate.net However, HPLC can be employed, particularly for assessing non-volatile impurities or when the compound is in a matrix unsuitable for GC.

    The analysis would typically involve a reverse-phase (RP) method, where the stationary phase is non-polar and the mobile phase is polar. sielc.com For a structurally related compound, 6-octen-3-one, 2,4,4,7-tetramethyl-, a method using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724) and water has been described. sielc.com To enhance detection by common UV detectors, ketones like this compound can be derivatized with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). This is a standard approach for analyzing carbonyl compounds in various matrices.

    Gas Chromatography (GC)

    Hyphenated Techniques for Comprehensive Analysis

    To achieve unambiguous identification and sensitive quantification, chromatographic systems are often coupled with mass spectrometry, a technique known as hyphenation.

    Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for this compound. researchgate.net It combines the powerful separation capabilities of GC with the precise mass detection of MS, which acts as a definitive analytical detector. researchgate.net After components are separated by the GC column, they are ionized, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. nist.gov

    The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. nih.govfoodb.ca The molecular ion peak ([M]+) can be observed at m/z 126, corresponding to its molecular weight. nih.govfoodb.ca Key fragment ions provide structural information and are used for confirmation. This technique has been successfully applied to identify this compound in the headspace of shrimp, confirming its presence in a complex food matrix. researchgate.net

    Table 2: Characteristic Mass Spectrum (Electron Ionization) Data for this compound

    Mass-to-Charge (m/z)InterpretationReference
    43[CH3CO]+ (Base Peak) nih.govfoodb.ca
    55[C4H7]+ nih.govfoodb.ca
    58McLafferty rearrangement fragment [C3H6O]+• nih.govfoodb.ca
    68[C5H8]+ foodb.ca
    83[M-CH3CO]+ foodb.ca
    111[M-CH3]+ nih.govfoodb.ca
    126Molecular Ion [M]+ nih.govfoodb.ca

    Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing a wide range of compounds, especially those that are non-volatile or thermally labile. nih.gov While GC-MS is the preferred method for this compound, LC-MS could be adapted for its analysis if necessary. This would likely require an interface suitable for relatively non-polar and volatile compounds, such as atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful when analyzing complex biological fluids or samples where pre-concentration steps might lead to the loss of other analytes of interest. nih.gov Currently, there is a lack of specific, published LC-MS methods dedicated to the analysis of this compound, underscoring the prevalence of GC-based approaches.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Development and Validation of Analytical Methods

    The development and validation of an analytical method are essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For a compound like this compound, method validation would typically be performed for an HS-SPME-GC-MS procedure according to international guidelines. frontiersin.org

    The validation process involves evaluating several key performance characteristics. Specificity is the ability to unequivocally assess the analyte in the presence of other components. Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a given range. Accuracy is the closeness of the test results to the true value, often assessed through recovery studies in a spiked matrix. Precision measures the degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. frontiersin.org

    Table 3: Key Parameters for the Validation of an HS-SPME-GC-MS Method for this compound

    Validation ParameterDescription and Typical Acceptance CriteriaReference
    Specificity / Selectivity Demonstrated by baseline resolution from other matrix components and confirmed by mass spectrum.
    Linearity and Range A linear regression is established from calibration standards; correlation coefficient (r²) > 0.99. frontiersin.org
    Accuracy Determined by recovery studies at multiple concentration levels. Typical acceptance: 80-120% recovery.
    Precision (Repeatability) Relative Standard Deviation (RSD) for multiple analyses of the same sample. Typical acceptance: RSD < 15%. frontiersin.org
    Limit of Detection (LOD) Signal-to-noise ratio of 3:1. Can range from low ng/mL to pg/mL depending on the matrix. frontiersin.org
    Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1; the lowest point on the calibration curve. frontiersin.org
    Robustness Method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., extraction temperature, time).

    Method Specificity and Selectivity

    Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deamericanpharmaceuticalreview.com Selectivity, a closely related term, is the ability to differentiate and measure the analyte among these other substances. e-b-f.eu

    In the context of this compound analysis, particularly in food matrices like cheese or edible oils, the method must be able to distinguish it from a multitude of other volatile organic compounds (VOCs). mdpi.comjst.go.jp Gas chromatography (GC) provides the primary separation, where compounds are differentiated based on their retention time as they pass through the analytical column. Mass spectrometry (MS) adds a high degree of specificity by fragmenting the eluted molecules and generating a unique mass spectrum for each compound, which acts as a chemical fingerprint. wikipedia.org

    The combination of retention time from the GC and the mass spectrum from the MS provides a high-confidence identification of this compound, even in a complex mixture. wikipedia.org For a method to be considered specific, there should be no significant interference from other compounds at the retention time of the target analyte. europa.eu This is verified by analyzing blank matrix samples and spiked samples to ensure that the signal measured is solely from this compound. e-b-f.eubiopharminternational.com

    Table 1: Approaches to Ensure Specificity and Selectivity in this compound Analysis

    ParameterTechnique/ApproachDescription
    Separation Gas Chromatography (GC)Separates volatile compounds based on their boiling points and affinity for the stationary phase, resulting in characteristic retention times.
    Identification Mass Spectrometry (MS)Generates a unique mass spectrum (fragmentation pattern) for each compound, allowing for positive identification.
    Verification Blank Matrix AnalysisAnalysis of a sample matrix without the analyte to check for interfering peaks at the analyte's retention time.
    Confirmation Spiked Sample AnalysisAnalysis of a blank matrix fortified with a known amount of this compound standard to confirm retention time and spectral match.
    Database Matching Spectral Library SearchComparing the obtained mass spectrum with established libraries (e.g., NIST) to confirm the identity of the compound.

    Precision and Accuracy Assessment

    Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unodc.org It is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of replicate measurements. Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. scielo.brbiopharminternational.com

    For the quantification of this compound, precision is assessed through repeatability and intermediate precision studies:

    Repeatability (Intra-assay precision): Evaluates the precision under the same operating conditions over a short interval of time. unodc.org

    Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. biopharminternational.com

    Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., a certified reference material or a spiked blank matrix) and comparing the measured value to the true value. americanpharmaceuticalreview.com The results are often expressed as a percentage recovery. researchgate.net For volatile compound analysis using methods like HS-SPME-GC-MS, repeatability with an RSD of less than 10% is often considered acceptable for trace analysis.

    Table 2: Parameters for Precision and Accuracy Assessment

    Validation ParameterKey MetricTypical Acceptance Criteria (Example)
    Precision Relative Standard Deviation (RSD%)< 15-20% (for trace analysis)
    Repeatability RSD% of replicate measurements (n≥6)< 10-15%
    Intermediate Precision RSD% across different days/analysts< 15-20%
    Accuracy Percent Recovery (%)80-120% of the true value

    Linearity and Dynamic Range Determination

    Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The dynamic range is the interval between the upper and lower concentration levels for which the method has shown a suitable level of precision, accuracy, and linearity. europa.eueuropa.eu

    To establish linearity, a series of standard solutions of this compound at different concentrations (a minimum of five is recommended) are analyzed. europa.eu A calibration curve is then constructed by plotting the instrument response against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²) of the regression line, with a value ≥ 0.99 often being the target.

    The dynamic range is crucial for quantitative analysis. The lower limit of this range is the Limit of Quantitation (LOQ), while the upper limit is the highest concentration at which linearity is maintained without detector saturation. evidentscientific.comitu.int

    Table 3: Linearity and Dynamic Range Validation

    ParameterEvaluation MethodCommon MetricTarget Value
    Linearity Analysis of ≥5 standard concentrationsCoefficient of Determination (R²)≥ 0.99
    Plot of residualsRandom distribution around zeroN/A
    Dynamic Range Analysis from low to high concentrationsInterval from LOQ to upper linear limitDefined by the application

    Robustness and Limit of Detection/Quantification

    Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.eu For a GC-MS method, these parameters could include variations in the GC oven temperature ramp, carrier gas flow rate, or HS-SPME extraction time. researchgate.net

    The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. europa.eunih.gov The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. europa.eunih.gov

    The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with a common approach using an S/N of 3:1 for the LOD and 10:1 for the LOQ. europa.eu Alternatively, they can be calculated from the standard deviation of the response of blank samples. For similar volatile compounds in complex matrices like milk, LOQs in the range of 2 to 16 ng/g have been reported using HS-SPME-GC-MS, highlighting the high sensitivity of the technique.

    Table 4: Robustness and Sensitivity Parameters

    ParameterDefinitionMethod of Determination
    Robustness Capacity to remain unaffected by small method variations.Systematically varying parameters (e.g., temperature, flow rate) and observing the effect on results.
    Limit of Detection (LOD) Lowest concentration that can be reliably detected.Signal-to-Noise Ratio (S/N) ≈ 3:1 or calculation from blank sample variance.
    Limit of Quantitation (LOQ) Lowest concentration that can be reliably quantified.Signal-to-Noise Ratio (S/N) ≈ 10:1 or calculation from blank sample variance.

    Sample Preparation Strategies for Complex Matrices

    The choice of sample preparation technique is critical for the successful analysis of this compound, as it aims to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. google.com Given that this compound is a volatile compound often found in complex food or biological matrices, the preparation strategy must efficiently extract it without introducing artifacts. jst.go.jpresearchgate.net

    Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including cheese and edible oils. mdpi.comscielo.br The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

    The efficiency of HS-SPME depends on several factors that require optimization:

    Fiber Coating: Different fiber coatings are available, and the choice depends on the polarity and volatility of the analyte. For broad analysis of VOCs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to trap a wide range of compounds. scielo.br

    Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analyte, promoting its transfer to the headspace, but can also lead to the degradation of thermally sensitive compounds or the formation of artifacts. researchgate.netchromatographyonline.com The extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. scielo.br

    Sample Matrix Modification: The addition of salt or water to the sample can modify the matrix and improve the release of volatile compounds into the headspace.

    Another technique is Direct Thermal Desorption (DTD), where a small amount of the sample (e.g., oil) is placed in a microvial and heated. The released volatiles are then transferred to the GC system. This method is fast and minimizes sample handling but requires careful temperature control to avoid thermal degradation of the sample matrix. chromatographyonline.com

    Table 5: Common Sample Preparation Techniques for this compound

    TechniquePrincipleKey Optimization ParametersAdvantages
    Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of headspace volatiles onto a coated fiber, followed by thermal desorption in a GC injector.Fiber coating, extraction time, extraction temperature, sample agitation, matrix modification (e.g., salt addition).Solvent-free, high sensitivity, simple to automate.
    Direct Thermal Desorption (DTD) Heating the sample in a controlled manner to release volatiles directly into the GC system.Desorption temperature and time.Fast, minimal sample handling, suitable for oily matrices.

    Emerging Research Directions and Future Outlook

    Integration of Advanced Synthetic and Analytical Techniques for Enone Chemistry

    The synthesis of α,β-unsaturated ketones, or enones, has been a central theme in organic chemistry due to their prevalence in biologically active compounds and their utility as synthetic intermediates. chemistryviews.orgnih.gov Modern synthetic chemistry is continually evolving, providing more efficient and selective methods for the preparation of enones like Oct-6-en-2-one.

    Advanced Synthetic Methods:

    Recent years have seen a shift towards catalytic and more environmentally benign synthetic routes. For instance, palladium-catalyzed aerobic dehydrogenation of cyclic ketones has emerged as a powerful method for enone synthesis, offering an atom-economical alternative to traditional stoichiometric oxidants. nih.govacs.org While often applied to cyclic systems, the principles of these catalytic methods are being adapted for acyclic ketones as well. The development of nickel-catalyzed reductive coupling reactions between acid fluorides and vinyl triflates has also provided a novel pathway to access various enones. chemistryviews.org Such methods could offer new, efficient routes to this compound and its derivatives. Furthermore, tandem reactions, such as the hydration/condensation of alkynes with aldehydes over solid acid catalysts, present a streamlined approach to α,β-unsaturated ketones. rsc.orgbeilstein-journals.org

    A summary of modern synthetic approaches to enones is presented below:

    Synthetic MethodDescriptionKey Features
    Palladium-Catalyzed Aerobic DehydrogenationDirect oxidation of ketones using molecular oxygen as the oxidant. nih.govacs.orgAtom-economical, environmentally friendly.
    Nickel-Catalyzed Reductive CouplingCoupling of acid fluorides and vinyl triflates. chemistryviews.orgAvoids the need for organometallic reagents.
    Tandem Hydration/CondensationReaction of alkynes with aldehydes over a solid acid catalyst. rsc.orgbeilstein-journals.orgEfficient for producing α,β-unsaturated carbonyls.
    Wacker Oxidation-EliminationA sequential process on homoallyl alcohols to produce unsaturated ketones. acs.orgProvides access to β-substituted and β,β-disubstituted enones.

    Advanced Analytical Techniques:

    The characterization of enones and the analysis of complex reaction mixtures have been revolutionized by advanced analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly powerful. numberanalytics.comijpsjournal.comchemijournal.com

    Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile compounds like ketones. chemijournal.comresearchgate.net It allows for the separation of components in a mixture followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

    Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive enone derivatives, LC-MS is an invaluable tool. chromatographyonline.com It combines the high-resolution separation of liquid chromatography with the precise mass analysis of mass spectrometry.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are essential for the unambiguous structural elucidation of enones and their analogs. uoc.gr Techniques like COSY, HSQC, and HMBC allow chemists to piece together the complete molecular structure.

    Infrared (IR) Spectroscopy: Gas-phase Fourier-transform infrared (FTIR) spectroscopy can provide characteristic absorption bands that help in determining the configuration of double bonds in unsaturated compounds. researchgate.net

    The integration of these analytical methods allows for a comprehensive understanding of reaction outcomes, including the identification of byproducts and the determination of stereochemistry, which is crucial for developing and optimizing synthetic routes.

    Novel Applications of this compound and its Analogs in Organic Synthesis and Materials Science

    While this compound itself has found use in the fragrance industry, the broader class of enones and their analogs are pivotal building blocks in organic synthesis and are finding emerging applications in materials science.

    Applications in Organic Synthesis:

    Enones are versatile intermediates capable of undergoing a wide array of chemical transformations. The Friedel-Crafts reaction of this compound with benzene, for example, demonstrates its utility in forming new carbon-carbon bonds and introducing aromatic moieties. numberanalytics.comnih.gov The reactivity of enones as Michael acceptors is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. benthamdirect.comingentaconnect.com

    Analogs of this compound, such as 8-oxabicyclo[3.2.1]this compound, serve as versatile building blocks for constructing complex organic molecules and natural product analogues. mdpi.com The development of catalytic asymmetric reactions of enones is a significant area of research, leading to the synthesis of enantiomerically enriched compounds with potential biological activity. For instance, catalytic asymmetric hetero-Diels-Alder reactions of enones have been used to create functionalized spirooxindole tetrahydropyrans, some of which have shown inhibitory activity against human ion channels. rsc.org

    Potential Applications in Materials Science:

    The unique structural and electronic properties of enones and their derivatives make them interesting candidates for the development of new materials.

    Polymer Chemistry: The double bond and carbonyl group in enones can participate in polymerization reactions. For example, the curing of unsaturated polyester (B1180765) resins involves the copolymerization of styrene (B11656) with the vinylene C=C bonds present in the polyester chain. acs.org The principles of these reactions suggest that enones like this compound could potentially be incorporated into polymer backbones or used as reactive diluents.

    Functional Materials: Trifluoromethylated enones are recognized as important building blocks in the synthesis of materials with specific electronic and physical properties. rsc.org The introduction of functional groups onto the this compound scaffold could lead to novel monomers for functional polymers or liquid crystals.

    Optical Coherence Tomography (OCT): While not a direct application of the chemical itself, OCT is an advanced imaging technique used for the non-destructive testing of materials, including polymers and coatings. acs.org The development of new polymeric materials derived from enones would rely on such advanced characterization methods to analyze their internal structure and detect defects.

    Synergistic Role of Computational Chemistry in Predictive Design and Discovery

    Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms, reactivity, and molecular properties. mdpi.comacs.org The synergy between computational and experimental approaches is accelerating the pace of discovery in enone chemistry.

    Predictive Modeling of Reactivity:

    Density Functional Theory (DFT) is a widely used computational method to study catalytic processes and reaction mechanisms. rsc.orgrsc.orgrsc.org For enones, DFT calculations can be used to:

    Predict Reaction Pathways: Computational studies can model the energy profiles of different reaction pathways, helping to understand why a particular product is formed and how to control the selectivity of a reaction. nih.govresearchgate.net For example, DFT has been used to predict the products of the chlorination of steroidal enones, with results that align well with experimental observations. acs.orgnih.govresearchgate.net

    Understand Stereoselectivity: In asymmetric catalysis, computational models can elucidate the origin of enantioselectivity by analyzing the transition states leading to different stereoisomers. rsc.org This understanding is crucial for the rational design of new and more effective catalysts.

    Rationalize Reactivity Trends: The electrophilicity of different enones can be quantified and compared using computational methods, providing a rationale for observed reactivity trends. rsc.orgresearchgate.net

    Accelerating Discovery:

    The integration of computational tools with experimental work creates a powerful workflow for discovery. mdpi.comacs.orgnih.gov Computational screening of virtual libraries of enone derivatives can identify promising candidates for specific applications, such as in materials science or as pharmaceutical intermediates. These predictions can then guide experimental efforts, saving significant time and resources. For example, computational analysis can predict the bond dissociation energies of different C-H bonds in a molecule, which can help in designing selective functionalization reactions. researchgate.net

    The future of enone chemistry will likely rely heavily on this synergistic relationship. As computational models become more accurate and powerful, they will play an increasingly important role in the de novo design of enones with tailored properties and in the discovery of novel reactions and applications for compounds like this compound and its analogs.

    Q & A

    Q. How can multi-omics data integration clarify the bioactivity of this compound in biological systems?

    • Answer : Combine metabolomics (LC-MS), proteomics (SILAC), and transcriptomics (RNA-seq) to map interactions. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify affected biological processes. Validate hypotheses with targeted assays (e.g., enzyme inhibition) .

    Methodological Guidelines

    • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChemSpider .
    • Contradiction Analysis : Apply triangulation by cross-validating results across multiple techniques (e.g., spectroscopy, chromatography) and computational models .
    • Experimental Design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and ensure feasibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.